molecular formula C10H16ClNO B14508924 Benzyl(methoxy)dimethylammonium chloride CAS No. 64183-65-9

Benzyl(methoxy)dimethylammonium chloride

Cat. No.: B14508924
CAS No.: 64183-65-9
M. Wt: 201.69 g/mol
InChI Key: QXIYTJDFFXEKCG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(methoxy)dimethylammonium chloride is a quaternary ammonium compound characterized by the presence of a benzyl group, a methoxy group, and two methyl groups attached to a central nitrogen atom. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications due to its antimicrobial and surface-active properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl(methoxy)dimethylammonium chloride typically involves the reaction of benzyl chloride with dimethylamine in the presence of a methoxy group. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods: Industrial production of this compound often involves the alkylation of tertiary amines with benzyl chloride in the presence of a methoxy group. The reaction is usually conducted in a solvent such as ethanol or water, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Benzyl(methoxy)dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl(methoxy)dimethylammonium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl(methoxy)dimethylammonium chloride primarily involves its surfactant properties. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Uniqueness: Benzyl(methoxy)dimethylammonium chloride is unique due to the presence of the methoxy group, which enhances its surface activity and antimicrobial properties compared to other quaternary ammonium compounds .

Properties

CAS No.

64183-65-9

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

benzyl-methoxy-dimethylazanium;chloride

InChI

InChI=1S/C10H16NO.ClH/c1-11(2,12-3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1

InChI Key

QXIYTJDFFXEKCG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)OC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.